7-Bromo-2-(furan-2-ylmethyl)-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-bromo-2-[(furan-2-yl)methyl]-1-(3-nitrophenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a furan ring, a nitrophenyl group, and a chromeno-pyrrole system. The presence of these functional groups makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-2-[(furan-2-yl)methyl]-1-(3-nitrophenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura cross-coupling reaction, which is used to form carbon-carbon bonds between the furan and chromeno-pyrrole systems. This reaction is carried out under mild conditions using palladium catalysts and boron reagents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
7-bromo-2-[(furan-2-yl)methyl]-1-(3-nitrophenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group under hydrogenation conditions.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of palladium on carbon (Pd/C) is often used for reduction.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include furan-2-carboxylic acid derivatives, amino-substituted phenyl derivatives, and various substituted chromeno-pyrrole compounds.
Scientific Research Applications
7-bromo-2-[(furan-2-yl)methyl]-1-(3-nitrophenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 7-bromo-2-[(furan-2-yl)methyl]-1-(3-nitrophenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione involves its interaction with various molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to biological effects. The furan and nitrophenyl groups play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Furan Derivatives: Compounds like 2-furoic acid and furan-2-carboxylic acid share the furan ring structure.
Chromeno-Pyrrole Derivatives: Compounds with similar chromeno-pyrrole systems, such as chromeno[2,3-c]pyrrole-3,9-dione derivatives.
Uniqueness
The uniqueness of 7-bromo-2-[(furan-2-yl)methyl]-1-(3-nitrophenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C22H13BrN2O6 |
---|---|
Molecular Weight |
481.3 g/mol |
IUPAC Name |
7-bromo-2-(furan-2-ylmethyl)-1-(3-nitrophenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C22H13BrN2O6/c23-13-6-7-17-16(10-13)20(26)18-19(12-3-1-4-14(9-12)25(28)29)24(22(27)21(18)31-17)11-15-5-2-8-30-15/h1-10,19H,11H2 |
InChI Key |
HBUZQWRNNGDBEB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2C3=C(C(=O)N2CC4=CC=CO4)OC5=C(C3=O)C=C(C=C5)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.